(2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione
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Overview
Description
2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then combined under specific conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of aldehydes or ketones with amines or thiols to form the core structure.
Cyclization Reactions: These reactions are used to form the fused ring systems present in the compound.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{(Z)-1-[5-(2-chlorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
- 2-{(Z)-1-[5-(2-bromophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione
Uniqueness
The uniqueness of 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-6,7,8,9-tetrahydro-5H-1benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C23H15FN2O3S2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4Z)-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-triene-3,8-dione |
InChI |
InChI=1S/C23H15FN2O3S2/c24-15-7-3-1-5-13(15)16-10-9-12(29-16)11-18-21(28)26-22-19(20(27)25-23(26)31-18)14-6-2-4-8-17(14)30-22/h1,3,5,7,9-11H,2,4,6,8H2/b18-11- |
InChI Key |
WVHSGWRTZJGADK-WQRHYEAKSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)/C(=C/C5=CC=C(O5)C6=CC=CC=C6F)/SC4=NC3=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(=O)C(=CC5=CC=C(O5)C6=CC=CC=C6F)SC4=NC3=O |
Origin of Product |
United States |
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